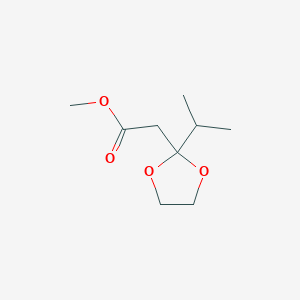
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate
Descripción general
Descripción
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate is an organic compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . It is known for its fruity aroma, often described as pineapple-, strawberry-, and apple-like . This compound is primarily used as a fragrance and flavoring material in various industries, including cosmetics, food and beverages, and perfumes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate typically involves the reaction of isopropylidene glycerol with methyl bromoacetate under basic conditions. The reaction proceeds through the formation of a 1,3-dioxolane ring, which is a key structural feature of the compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or toluene.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is utilized in the development of fluorescent probes for detecting specific biomolecules.
Mecanismo De Acción
The mechanism by which methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate exerts its effects is primarily through its interaction with olfactory receptors, which are responsible for detecting odors. The compound’s molecular structure allows it to bind to these receptors, triggering a signal that is interpreted by the brain as a fruity aroma .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate:
2-Methyl-1,3-dioxolane-2-acetic acid ethyl ester: Another compound with a similar structure and applications.
Uniqueness
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate is unique due to its specific isopropyl substitution on the dioxolane ring, which imparts distinct olfactory properties and makes it particularly valuable in the fragrance industry .
Propiedades
Fórmula molecular |
C9H16O4 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C9H16O4/c1-7(2)9(6-8(10)11-3)12-4-5-13-9/h7H,4-6H2,1-3H3 |
Clave InChI |
GNMSAMCREUUZEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(OCCO1)CC(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














